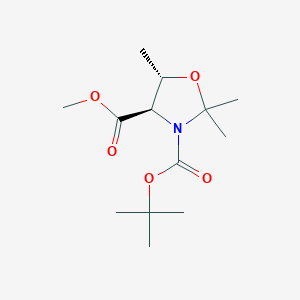![molecular formula C9H9F3O2 B1518868 [3-(2,2,2-Trifluoroethoxy)phenyl]methanol CAS No. 1021063-95-5](/img/structure/B1518868.png)
[3-(2,2,2-Trifluoroethoxy)phenyl]methanol
Overview
Description
3-(2,2,2-Trifluoroethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It has an average mass of 219.954 Da and a monoisotopic mass of 220.051865 Da .
Molecular Structure Analysis
The molecular structure of3-(2,2,2-Trifluoroethoxy)phenylboronic acid can be represented by the SMILES string OB(O)c1cccc(OCC(F)(F)F)c1 .
Scientific Research Applications
Catalysis and Chemical Synthesis
[3-(2,2,2-Trifluoroethoxy)phenyl]methanol has been investigated in various catalytic and synthetic applications, demonstrating its versatility and importance in organic synthesis. For instance, it is used in the enantioselective epoxidation of α,β-enones, showcasing its role in producing epoxides with high enantioselectivities, which are crucial intermediates in the synthesis of various bioactive compounds (Jun Lu et al., 2008). Additionally, derivatives of this compound participate in the Huisgen 1,3-dipolar cycloaddition as part of a copper-catalyzed process, facilitating the creation of complex molecules with potential applications in pharmaceuticals and materials science (Salih Ozcubukcu et al., 2009).
Methanol-based Applications
Methanol, a solvent and reactant closely related to this compound, is extensively used in studies exploring lipid dynamics, where its impact on lipid flip-flop and transfer kinetics has been examined (Michael H. L. Nguyen et al., 2019). Moreover, methanol serves as a crucial substrate in the direct C–C coupling with allenes, enabling the synthesis of higher alcohols that incorporate all-carbon quaternary centers, a breakthrough in using methanol as a carbon source for synthesizing valuable chemical products (J. Moran et al., 2011).
Material Science and Nanotechnology
In material science, this compound derivatives are explored for their potential in enhancing the efficiency of polymer solar cells through solvent treatment methods. Such applications demonstrate the compound's role in improving charge-transport properties and overall device performance (Huiqiong Zhou et al., 2013). Additionally, its derivatives are investigated for their utility in the low-pressure hydrogenation of CO2 to methanol, showcasing the potential for sustainable chemical synthesis and environmental benefits (A. Richard et al., 2017).
Biotechnology
In biotechnology, the manipulation of E. coli for methanol-dependent growth and production highlights the broader implications of methanol and its related compounds in developing sustainable bio-production platforms. Engineering E. coli to utilize methanol showcases innovative approaches to utilizing alternative carbon sources for the production of valuable chemicals and fuels (W. B. Whitaker et al., 2017).
Safety and Hazards
This compound has been classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) . The safety pictograms associated with this compound include GHS07 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCPZPHCLORGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021063-95-5 | |
| Record name | [3-(2,2,2-trifluoroethoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)


![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)

![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)
![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)
![7-Ethyl 2-methyl 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dicarboxylate](/img/structure/B1518799.png)


![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)


